4-Morpholin-4-ylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholin-4-ylquinoline-3-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a morpholine ring at the 4-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-ylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
4-Morpholin-4-ylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-ylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-Morpholin-4-ylquinoline: Lacks the carboxylic acid group, which may affect its solubility and interaction with biological targets.
Uniqueness
4-Morpholin-4-ylquinoline-3-carboxylic acid is unique due to the presence of both the morpholine ring and the carboxylic acid group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-morpholin-4-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-9-15-12-4-2-1-3-10(12)13(11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
IPNKBIOZOMAWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.